Chlorambucil-tertiary butyl ester
Overview
Description
Chlorambucil-tertiary butyl ester is a lipophilic derivative of chlorambucil, a well-known chemotherapy agent. This compound is designed to achieve and maintain high concentrations in the brain, making it potentially valuable for treating brain-sequestered tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorambucil-tertiary butyl ester can be synthesized through the esterification of chlorambucil with tertiary butyl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorambucil-tertiary butyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the breakdown of the ester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include chlorambucil and its active metabolites, such as 3,4-dehydrochlorambucil and phenylacetic mustard .
Scientific Research Applications
Chlorambucil-tertiary butyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its ability to cross the blood-brain barrier and maintain high concentrations in the brain.
Industry: Utilized in the development of new lipophilic anticancer agents.
Mechanism of Action
Chlorambucil-tertiary butyl ester exerts its effects by cross-linking guanine bases in DNA double-helix strands, directly attacking DNA. This prevents the strands from uncoiling and separating, which is necessary for DNA replication, thereby inhibiting cell division . The compound’s lipophilicity allows it to cross the blood-brain barrier and maintain high concentrations in the brain .
Comparison with Similar Compounds
Similar Compounds
- Chlorambucil-methyl ester
- Chlorambucil-isopropyl ester
- Chlorambucil-ethyl ester
Uniqueness
Chlorambucil-tertiary butyl ester is unique due to its high lipophilicity, which allows it to achieve and maintain higher concentrations in the brain compared to other esters of chlorambucil. This makes it particularly valuable for treating brain-sequestered tumors .
Biological Activity
Chlorambucil-tertiary butyl ester (tBCEU) is a derivative of chlorambucil, an alkylating agent commonly used in chemotherapy for various cancers, particularly chronic lymphocytic leukemia and malignant lymphomas. This article delves into the biological activity of tBCEU, focusing on its pharmacokinetics, mechanisms of action, cytotoxic effects, and potential clinical applications.
Pharmacokinetics
Research indicates that tBCEU exhibits distinct pharmacokinetic properties compared to its parent compound, chlorambucil. In a study involving rats, tBCEU was administered intravenously alongside chlorambucil. The results showed that tBCEU had a significantly shorter half-life in plasma (approximately 2 minutes) but achieved higher concentrations in the brain compared to chlorambucil, suggesting enhanced central nervous system penetration. Notably, tBCEU maintained a peak concentration in the brain at 15 minutes post-administration before rapidly declining .
Compound | Plasma Half-Life | Brain Concentration Peak | Brain:Plasma Ratio |
---|---|---|---|
Chlorambucil | 28 minutes | Low levels | 0.018 |
This compound | 2 minutes | High levels | 0.68 |
tBCEU functions as an alkylating agent, similar to chlorambucil. Its mechanism involves the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. Specifically, tBCEU has been shown to alkylate β-tubulin, disrupting microtubule dynamics and contributing to its cytotoxic effects . This mechanism is crucial for its antineoplastic activity.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that tBCEU exhibits significant antitumor activity across various cancer cell lines. For instance, studies have reported that tBCEU effectively induces apoptosis in human breast cancer (MDA-MB-231) and colon adenocarcinoma (LoVo) cell lines . In a comparative analysis with chlorambucil, tBCEU showed enhanced potency in inhibiting tumor growth in mouse models.
Case Studies
- Breast Cancer : In vitro studies indicated that tBCEU significantly reduced cell viability in MDA-MB-231 cells compared to untreated controls.
- Colorectal Cancer : In a spheroid model of colorectal cancer, tBCEU demonstrated superior cytotoxic effects compared to traditional chemotherapeutics like cisplatin .
Clinical Implications
The unique pharmacokinetic profile and enhanced cytotoxicity of tBCEU suggest its potential as a therapeutic agent for treating brain tumors and other malignancies resistant to conventional therapies. The ability of tBCEU to penetrate the blood-brain barrier more effectively than chlorambucil positions it as a promising candidate for treating central nervous system tumors .
Properties
IUPAC Name |
tert-butyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27Cl2NO2/c1-18(2,3)23-17(22)6-4-5-15-7-9-16(10-8-15)21(13-11-19)14-12-20/h7-10H,4-6,11-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXDOYFHSIIZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152303 | |
Record name | Chlorambucil-tertiary butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119054-09-0 | |
Record name | Chlorambucil-tertiary butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119054090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorambucil-tertiary butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.